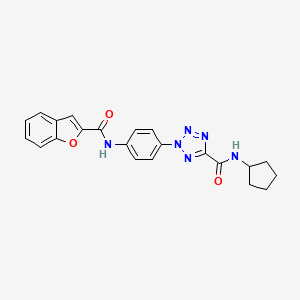

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Description

The compound “2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide” features a benzofuran moiety linked via an amide group to a para-substituted phenyl ring. This phenyl group is further attached to a 2H-tetrazole ring, which is substituted at the 5-position with a carboxamide group bearing a cyclopentyl substituent.

Propriétés

IUPAC Name |

2-[4-(1-benzofuran-2-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c29-21(19-13-14-5-1-4-8-18(14)31-19)23-16-9-11-17(12-10-16)28-26-20(25-27-28)22(30)24-15-6-2-3-7-15/h1,4-5,8-13,15H,2-3,6-7H2,(H,23,29)(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYPDSKUGURPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common approach is to react benzofuran-2-carboxylic acid with an appropriate amine to form the benzofuran-2-carboxamide intermediate. This intermediate can then be further reacted with cyclopentylamine and tetrazole derivatives under specific reaction conditions, such as heating in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed on the tetrazole ring or other functional groups present in the compound.

Substitution: : Substitution reactions can occur at different positions on the benzofuran ring or the cyclopentyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, reduced tetrazole derivatives, and substituted benzofuran or cyclopentyl derivatives.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide:

General Information

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a chemical compound with the molecular formula C22H20N6O3 and a molecular weight of 416.4 . It has a CAS number of 1396682-65-7 . Information regarding its density, boiling point, melting point, flash point, and MSDS is not available .

Benzofuran Derivatives

- Synthesis and Diversification : Benzofuran-2-carboxamides can be synthesized via a modular route involving C–H arylation and transamidation chemistry . Palladium (Pd) catalysis can install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . A one-pot, two-step transamidation procedure achieves directing group cleavage and further diversification .

- Drug Discovery : Benzofuran derivatives have applications in drug discovery .

- Histamine Receptor Antagonists : Benzofuran-2-carboxylic acid amide derivatives can act as antagonists and/or inverse agonists at the histamine 3 receptor (H3 receptor) . Histamine affects gastrointestinal, vasomotor, intestinal inflammatory, and allergic reactions . Histaminergic cell bodies project to various brain regions .

Tetrazole Chemistry

- Ugi-Tetrazole Reaction: The Ugi-tetrazole reaction can be used to synthesize diverse libraries of derivatives, requiring only one purification step in the last step .

Potential Applications

While the search results do not explicitly detail the applications of 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, the presence of both a benzofuran-2-carboxamide and a tetrazole moiety suggests potential applications based on the known bioactivity of these structural elements:

- Pharmaceutical Research: It could be used as a building block in medicinal chemistry for creating new pharmaceuticals .

- Histamine Receptor Modulation: As a benzofuran-2-carboxylic acid amide derivative, it may have potential as an H3 receptor antagonist or inverse agonist .

- Antifungal Activity: Some organic compounds with phenyl groups and heterocyclic systems have shown antifungal activity .

Mécanisme D'action

The mechanism by which 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and physicochemical properties of the target compound are compared below with three tetrazole-carboxamide derivatives from recent literature (–6).

Table 1: Structural and Physicochemical Comparison

*Derived from structural analysis due to lack of explicit data in provided evidence.

Key Observations:

Substituent Diversity: The target compound’s benzofuran and cyclopentyl groups distinguish it from analogs. Benzofuran may enhance aromatic interactions in biological targets, while cyclopentyl increases lipophilicity . Compound employs a trifluoromethylphenyl group, which improves metabolic stability and membrane penetration via hydrophobic effects. The chloro-hydroxyphenyl moiety could facilitate hydrogen bonding . The trifluoroethyl group balances polarity and lipophilicity . Compound features a morpholino ring, enhancing solubility, and a thiophene carboxamide, which may improve binding to sulfur-interacting enzymes .

Molecular Weight Trends :

- The target compound (415.45 Da) falls within the mid-range, while compound (450.4 Da) and compound (448.9 Da) exceed typical thresholds for optimal bioavailability (~500 Da). This suggests the target may have favorable pharmacokinetics compared to and .

Functional Group Implications: Electron-withdrawing groups (Cl, CF₃ in ) may reduce electron density on the tetrazole ring, altering its acidity and binding affinity .

Research Findings and Implications

While explicit pharmacological data for these compounds are unavailable in the provided evidence, structural analysis suggests:

- The target compound ’s benzofuran and cyclopentyl groups position it as a candidate for targeting hydrophobic binding pockets (e.g., kinases or GPCRs).

- Compound ’s trifluoromethyl group may enhance stability in oxidative environments, making it suitable for long-acting formulations.

- Compound ’s benzylthio group could confer unique reactivity in prodrug designs or covalent inhibitor strategies.

- Compound ’s morpholino and thiophene motifs may optimize solubility for intravenous administration.

Further studies using crystallographic tools (e.g., SHELX , ORTEP ) are recommended to resolve 3D structures and validate binding modes.

Activité Biologique

The compound 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a derivative of benzofuran and tetrazole, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Benzofuran moiety : Known for its diverse biological activities.

- Tetrazole ring : Often associated with enhanced biological activity due to its ability to mimic carboxylic acid functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against leukemia cell lines such as K562 and HL60, with IC50 values reported at 5 μM and 0.1 μM, respectively .

- Mechanism of Action : The presence of specific substituents on the benzofuran structure appears to enhance its interaction with critical cellular pathways involved in cancer proliferation. For example, modifications that introduce halogen groups have been shown to improve anticancer activity by affecting the binding interactions with target proteins .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for antimicrobial properties:

- In vitro Studies : Compounds similar to the target molecule exhibited significant activity against Mycobacterium tuberculosis with an IC90 less than 0.60 μM, indicating strong antimycobacterial properties .

- Selectivity : The compounds displayed low toxicity towards mammalian cells while maintaining efficacy against bacterial strains, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key findings include:

- Functional Groups : The presence of amino or carboxamide groups significantly influences biological activity. For instance, compounds with a CONH group demonstrated enhanced anticancer effects due to increased binding interactions with target proteins .

- Positioning of Substituents : The position of halogen or hydroxyl groups on the benzofuran scaffold is critical. Studies indicate that specific placements can either enhance or diminish biological efficacy .

Case Studies

- Study on Benzofuran Derivatives :

- Evaluation Against Lung Cancer :

Summary Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Notes |

|---|---|---|---|

| Cytotoxicity | K562 (Leukemia) | 5 μM | Significant cytotoxic effects |

| HL60 (Leukemia) | 0.1 μM | High selectivity towards cancer cells | |

| Antimicrobial | Mycobacterium tuberculosis | <0.60 μM | Low toxicity towards mammalian cells |

| Various bacterial strains | Varies | Strong antimicrobial activity |

Q & A

Q. What are the optimal synthetic routes for 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzofuran-2-carboxylic acid activation (e.g., using HATU or EDCI coupling agents) followed by sequential amidation and tetrazole ring formation. Key factors include:

- Coupling Efficiency : Use of carbodiimide-based coupling agents (EDCI/HOBt) for amide bond formation between benzofuran-2-carboxylic acid and the aniline derivative .

- Tetrazole Cyclization : Optimizing temperature (80–100°C) and reaction time (12–24 hours) for the [2+3] cycloaddition of nitriles with sodium azide, ensuring minimal byproduct formation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : and NMR to confirm benzofuran, tetrazole, and cyclopentyl moieties. Key signals include tetrazole C=O (~165 ppm in ) and cyclopentyl CH (δ 1.5–2.0 ppm in ) .

- FT-IR : Peaks at ~1700 cm (amide C=O) and 1600 cm (tetrazole ring) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]) confirms molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation products (e.g., CYP450-mediated oxidation of the cyclopentyl group) .

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish direct target effects from cytotoxicity .

- Structural Analog Testing : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to improve metabolic stability while retaining activity .

Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen bonding with tetrazole N-atoms .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories. Focus on RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., Hammett σ values) with IC data to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.